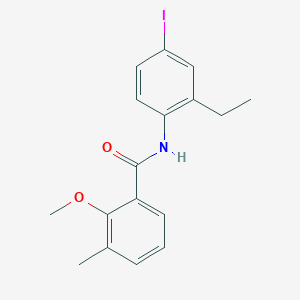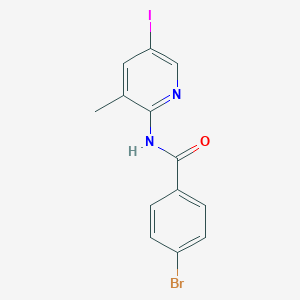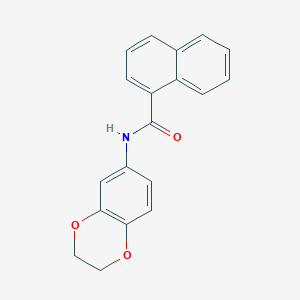![molecular formula C23H22N2O3 B246348 N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)
N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide, also known as DPA-714, is a novel ligand that has been developed for imaging neuroinflammation. It is a small molecule that is able to bind to the translocator protein (TSPO) which is expressed in the mitochondria of activated microglia and astrocytes. The TSPO is a biomarker that is upregulated in response to neuroinflammation, making it an attractive target for imaging and diagnosis.
作用機序
N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide binds to the TSPO which is expressed in the mitochondria of activated microglia and astrocytes. The TSPO is upregulated in response to neuroinflammation, making it an attractive target for imaging and diagnosis. The binding of N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide to the TSPO allows for the visualization of neuroinflammation using positron emission tomography (PET) imaging.
Biochemical and Physiological Effects:
N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide has been shown to have low toxicity and good bioavailability in animal models. It is rapidly metabolized in the liver and excreted in the urine. N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide does not appear to have any significant effects on the central nervous system or other organs.
実験室実験の利点と制限
N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has low toxicity and good bioavailability in animal models. N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide also allows for the visualization of neuroinflammation using PET imaging. However, there are some limitations to using N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide in lab experiments. It is expensive to synthesize and may not be widely available. N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide also has a short half-life, which may limit its use in long-term studies.
将来の方向性
There are several future directions for the use of N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide in scientific research. One area of interest is the development of new ligands that can bind to the TSPO with higher affinity and selectivity. Another area of interest is the use of N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide in clinical trials to evaluate its efficacy in diagnosing and monitoring neuroinflammation in patients with neurological disorders. Additionally, N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide may have potential as a therapeutic agent for the treatment of neuroinflammation. Further research is needed to explore these possibilities.
合成法
The synthesis of N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide involves a series of chemical reactions. The starting material is 3,4-dimethylphenol, which is reacted with acetic anhydride to form 3,4-dimethylphenyl acetate. The acetate is then reacted with 4-aminobenzamide in the presence of triethylamine to form N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide. The final product is purified using column chromatography.
科学的研究の応用
N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide has shown promise as a tool for imaging neuroinflammation in a variety of neurological disorders, including Alzheimer's disease, multiple sclerosis, and Parkinson's disease. It has been used in preclinical studies to visualize the activation of microglia and astrocytes in response to injury or disease. N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide has also been used to monitor the efficacy of anti-inflammatory drugs in animal models of neuroinflammation.
特性
分子式 |
C23H22N2O3 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
N-[4-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C23H22N2O3/c1-16-8-13-21(14-17(16)2)28-15-22(26)24-19-9-11-20(12-10-19)25-23(27)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27) |
InChIキー |
NMWAJZZHFBFYPW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C |
正規SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)




![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B246284.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)
![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246286.png)
![4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246287.png)